molecular formula C18H16N2O3 B4430308 N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide

N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B4430308
M. Wt: 308.3 g/mol
InChI Key: DRDZRJIZRJRNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide, also known as ML314, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. NMT has been shown to play a role in the replication of several viruses, including HIV, and in the growth and survival of cancer cells.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide inhibits the enzyme NMT by binding to its active site. NMT is involved in the myristoylation of proteins, which is a process that involves the covalent attachment of a myristoyl group to the N-terminus of proteins. Myristoylation is important for the proper localization and function of many proteins, including viral and cancer proteins. This compound blocks the myristoylation of these proteins, leading to their dysfunction and inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the myristoylation of proteins, leading to their dysfunction and inhibition of viral replication and cancer cell growth. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of NMT, with an IC50 value of 1.5 μM. It has been shown to be effective in inhibiting the replication of several viruses and the growth and survival of cancer cells. This compound has also been shown to have anti-inflammatory effects. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, this compound may have off-target effects, which could lead to unwanted side effects.

Future Directions

There are several future directions for the research and development of N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the effectiveness of this compound in vivo, using animal models of viral infection and cancer. In addition, it would be interesting to investigate the potential of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, it would be important to investigate the safety and toxicity of this compound, in order to determine its potential for clinical use.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied in various scientific research applications. It has been shown to be a potent inhibitor of NMT, with an IC50 value of 1.5 μM. This compound has been shown to inhibit the replication of several viruses, including HIV, dengue virus, and hepatitis C virus, by blocking the myristoylation of viral proteins. In addition, this compound has been shown to inhibit the growth and survival of cancer cells, including breast cancer, lung cancer, and leukemia cells.

properties

IUPAC Name

5-methyl-N-(4-phenylmethoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13-11-17(20-23-13)18(21)19-15-7-9-16(10-8-15)22-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDZRJIZRJRNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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